molecular formula C15H22ClN3O B279632 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No. B279632
M. Wt: 295.81 g/mol
InChI Key: MMOIDOVYEZGKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that the compound may act as a modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is a neurotransmitter that plays a role in the regulation of neuronal excitability. Modulation of the GABA receptor can have a range of effects, including sedation, muscle relaxation, and anxiolysis.
Biochemical and Physiological Effects
Studies have shown that N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide has a range of biochemical and physiological effects. In animal studies, the compound has been shown to induce sedation, muscle relaxation, and anxiolysis. Additionally, it has been found to have anticonvulsant properties and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide in lab experiments is its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the compound has been found to have potential as a lead compound in drug discovery. However, one limitation of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several potential future directions for the research and development of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide. One direction is to further investigate the mechanism of action of the compound and its potential as a modulator of the GABA receptor. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of cancer and other diseases. Additionally, there is potential for the development of new compounds based on the structure of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide.

Synthesis Methods

The synthesis of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide involves the reaction between bicyclo[2.2.1]hept-2-ene-2-carboxylic acid and 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid in the presence of thionyl chloride and triethylamine. The resulting compound is then treated with N-ethylmorpholine to obtain the final product.

Scientific Research Applications

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. In cancer research, it has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide has been studied for its potential as a lead compound in drug discovery.

properties

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

N-[1-(3-bicyclo[2.2.1]heptanyl)ethyl]-4-chloro-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C15H22ClN3O/c1-3-19-14(13(16)8-17-19)15(20)18-9(2)12-7-10-4-5-11(12)6-10/h8-12H,3-7H2,1-2H3,(H,18,20)

InChI Key

MMOIDOVYEZGKBC-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC(C)C2CC3CCC2C3

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC(C)C2CC3CCC2C3

Origin of Product

United States

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